molecular formula C6H15ClN2 B13440758 (3-Aminopropyl)(3-chloropropyl)amine

(3-Aminopropyl)(3-chloropropyl)amine

Cat. No.: B13440758
M. Wt: 150.65 g/mol
InChI Key: VUFRBPPZZWCOMQ-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(3-chloropropyl)amine is an organic compound that features both an amine and a chloropropyl group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The presence of both amino and chloro groups allows it to participate in a wide range of chemical processes, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(3-chloropropyl)amine typically involves the reaction of 3-chloropropylamine with 3-aminopropylamine. This reaction can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the process. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopropyl)(3-chloropropyl)amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines, often carried out in polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Major Products Formed:

    Substitution Reactions: Products include various substituted amines or alcohols.

    Oxidation Reactions: Products include imines or nitriles.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

(3-Aminopropyl)(3-chloropropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for various biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(3-chloropropyl)amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The chloro group can also act as a leaving group, facilitating the formation of new bonds with other molecules. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its behavior in different chemical environments.

Comparison with Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used in surface functionalization and silanization processes.

    3-Chloropropylamine: A simpler analogue with similar reactivity but fewer functional groups.

Uniqueness: (3-Aminopropyl)(3-chloropropyl)amine is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to simpler analogues. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

N'-(3-chloropropyl)propane-1,3-diamine

InChI

InChI=1S/C6H15ClN2/c7-3-1-5-9-6-2-4-8/h9H,1-6,8H2

InChI Key

VUFRBPPZZWCOMQ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCCl

Origin of Product

United States

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